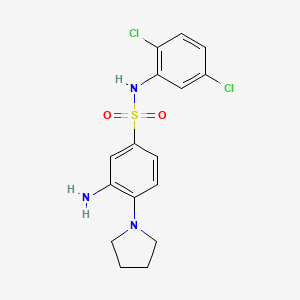

3-amino-N-(2,5-dichlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide

Description

This compound is a sulfonamide derivative featuring a dichlorophenyl group, a pyrrolidine ring, and an amino substituent. Its molecular formula is C₁₆H₁₇Cl₂N₃O₂S (calculated based on structural analogs in –5).

Properties

IUPAC Name |

3-amino-N-(2,5-dichlorophenyl)-4-pyrrolidin-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N3O2S/c17-11-3-5-13(18)15(9-11)20-24(22,23)12-4-6-16(14(19)10-12)21-7-1-2-8-21/h3-6,9-10,20H,1-2,7-8,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNUTGLRRQCDBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001162677 | |

| Record name | 3-Amino-N-(2,5-dichlorophenyl)-4-(1-pyrrolidinyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001162677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327072-96-8 | |

| Record name | 3-Amino-N-(2,5-dichlorophenyl)-4-(1-pyrrolidinyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327072-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-(2,5-dichlorophenyl)-4-(1-pyrrolidinyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001162677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,5-dichlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Nitration: Introduction of nitro groups to the benzene ring.

Reduction: Conversion of nitro groups to amino groups.

Sulfonation: Introduction of the sulfonamide group.

Substitution: Introduction of the pyrrolidinyl group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,5-dichlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.

Reduction: Reduction of nitro groups to amino groups.

Substitution: Replacement of functional groups with other substituents.

Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, alkylating agents.

Hydrolysis conditions: Acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 3-amino-N-(2,5-dichlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide exhibit significant antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, making it a valuable component in the development of new antibiotics.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of sulfonamide compounds showed enhanced activity against resistant strains of bacteria. The introduction of the pyrrolidine moiety was found to increase the compound's lipophilicity, enhancing its ability to penetrate bacterial membranes and exert its effects effectively .

Anticancer Properties

The compound has also been investigated for potential anticancer applications. Its structural similarity to known anticancer agents suggests it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings:

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways, which are critical for programmed cell death .

Polymer Chemistry

This compound serves as a versatile building block in polymer synthesis. Its functional groups allow for the modification of polymer properties such as solubility, thermal stability, and mechanical strength.

Application Example:

In the development of smart polymers that respond to environmental stimuli, this compound can be incorporated into polymer matrices to create materials that change properties upon exposure to specific conditions like pH or temperature .

Biochemical Assays

Due to its ability to interact with various biological targets, this compound is utilized as a research tool in biochemical assays. It can serve as a probe for studying enzyme activities and cellular processes.

Experimental Use:

In enzyme inhibition studies, this compound has been used to assess the activity of dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate biosynthesis. By measuring the inhibition potency of this compound against DHPS, researchers can gather insights into its mechanism of action and potential therapeutic uses .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The presence of the sulfonamide group suggests potential antimicrobial activity by interfering with bacterial folate synthesis.

Comparison with Similar Compounds

Core Structural Variations

The compound’s uniqueness lies in its pyrrolidin-1-yl group at the 4-position of the benzene ring. Comparisons with analogs reveal how substituents at this position influence physicochemical and biological properties:

Key Observations :

- Pyrrolidine vs. Morpholine: The morpholine analog () introduces an additional oxygen atom, increasing polarity and molecular weight.

- Diethylamino Substituent: The diethylamino variant () exhibits a collision cross-section (CCS) of 213.7 Ų for [M+H]⁺, a critical parameter for mass spectrometry-based pharmacokinetic studies. This value may reflect enhanced conformational flexibility compared to rigid pyrrolidine/morpholine derivatives .

- Pyridazine Hybrids : Compounds like the pyridazine-pyrrolidine hybrid () demonstrate broader aromatic systems, which may improve binding affinity to hydrophobic enzyme pockets but reduce aqueous solubility .

Biological Activity

3-amino-N-(2,5-dichlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide, also known by its CAS number 327072-96-8, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may confer specific pharmacological properties, particularly in the fields of antimicrobial and anti-inflammatory research.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 386.30 g/mol. The structural characteristics include:

- Amino group : Contributes to its potential biological reactivity.

- Chlorophenyl moiety : May enhance lipophilicity and biological activity.

- Pyrrolidinyl group : Suggests possible interactions with various biological targets.

Antimicrobial Properties

Research indicates that derivatives of sulfonamides exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. A study on pyrrole-containing compounds demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound Type | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Sulfonamide Derivative | 3.12 - 12.5 | Staphylococcus aureus |

| Sulfonamide Derivative | 3.12 - 12.5 | Escherichia coli |

Anti-inflammatory Activity

In addition to antimicrobial properties, sulfonamides have been investigated for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines such as TNFα has been reported in various studies involving related compounds. For instance, some derivatives exhibited IC50 values in the nanomolar range against p38 MAPK, a key regulator in inflammatory pathways .

Case Studies

- Antibacterial Activity : A recent study assessed the antibacterial efficacy of several pyrrole derivatives, including those with sulfonamide groups. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential as lead compounds for developing new antibiotics .

- Inhibition of Cytokine Production : Another investigation focused on the ability of similar compounds to reduce TNFα production in LPS-stimulated macrophages, indicating their potential utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure:

- Substituents on the phenyl ring : Different halogen or functional group substitutions can modulate potency and selectivity against various biological targets.

- Alkyl chain length and branching : Variations can affect solubility and membrane permeability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.